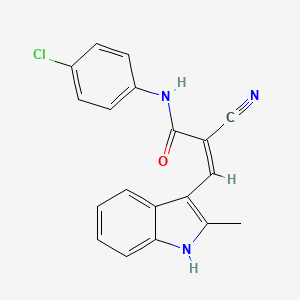

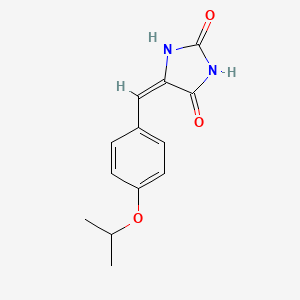

4-chloro-5-(3,4-dihydro-2(1H)-isoquinolinyl)-2-phenyl-3(2H)-pyridazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-5-(3,4-dihydro-2(1H)-isoquinolinyl)-2-phenyl-3(2H)-pyridazinone is a chemical compound that has been widely used in scientific research. It is also known as PD 98059 and is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway.

Applications De Recherche Scientifique

Modes of Action of Pyridazinone Herbicides

Pyridazinone compounds, including derivatives similar to 4-chloro-5-(3,4-dihydro-2(1H)-isoquinolinyl)-2-phenyl-3(2H)-pyridazinone, have been studied for their herbicidal activities. These compounds inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxic effects. For instance, 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) has shown significant inhibition of these processes in barley. Further modifications to pyrazon's molecular structure have led to new experimental herbicides that not only retain the original mechanism of action but also possess additional biological properties, such as resistance to metabolic detoxification in plants and interference with chloroplast development. These dual modes of action enhance the herbicidal efficacy and offer a novel approach to weed control. The effectiveness of these compounds is attributed to specific substitutions on the molecular structure, indicating a potential area for further research and development of pyridazinone-based herbicides (Hilton et al., 1969).

Impact on Lipid Composition in Plants

Another area of research has focused on the effects of substituted pyridazinone herbicides on lipid composition in plants. A study on Arabidopsis thaliana revealed that BASF 13-338, a substituted pyridazinone, affects the desaturation of linoleic acid in monogalactosyldiacylglycerol (MGDG) and phosphatidylcholine (PC). This herbicide reduced levels of certain MGDG species, indicating that it inhibits specific desaturation processes in the chloroplast. These findings suggest that substituted pyridazinones can impact plant lipid metabolism, which could contribute to their herbicidal action by disrupting cellular membranes and photosynthetic processes (Norman & John, 1987).

Potential for New Aldose Reductase Inhibitors

The chemical structure of this compound has also been explored for potential medical applications. Compounds with similar structures have been investigated as substrates for synthesizing new aldose reductase inhibitors, which are important in treating diabetic complications. Research indicates that certain derivatives can exhibit inhibitory properties comparable to known inhibitors like Sorbinil, highlighting the potential for developing new therapeutic agents in this class. The presence of specific substituents, such as an electron-withdrawing group on the phenyl ring, has been found to enhance inhibitory efficacy, suggesting a direction for future drug development efforts (Costantino et al., 1999).

Propriétés

IUPAC Name |

4-chloro-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O/c20-18-17(22-11-10-14-6-4-5-7-15(14)13-22)12-21-23(19(18)24)16-8-2-1-3-9-16/h1-9,12H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZGOJKIHOKRDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)

![N-(tert-butyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5596706.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide](/img/structure/B5596716.png)

![1-{4-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-3,5-dimethyl-1H-pyrrol-2-yl}ethanone](/img/structure/B5596723.png)

![N-[1-(3,4-difluorobenzyl)piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596729.png)

![rel-(4aS,7aS)-6-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5596736.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-1-methyl-4(1H)-quinazolinone](/img/structure/B5596750.png)

![1-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5596760.png)

![(1S*,5R*)-6-benzyl-3-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5596765.png)